2-(2-(Dimethylamino)phenyl)acetic acid

Description

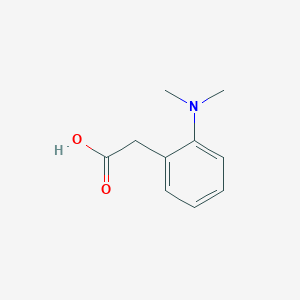

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-3-5-8(9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBXVQJLSMPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Dimethylamino Phenyl Acetic Acid and Its Analogues

Direct Synthetic Pathways to 2-(2-(Dimethylamino)phenyl)acetic acid

Direct synthesis of the title compound involves creating the key structural features—the ortho-dimethylamino group and the acetic acid moiety—on a benzene (B151609) ring in a concise number of steps.

A primary method for introducing the acetic acid group involves the carboxylation of a suitable precursor. One effective strategy is the formation of a dianion from a substituted toluene (B28343), which is then reacted with carbon dioxide. For instance, a dianion can be readily formed from a toluene derivative using two equivalents of a strong base like lithium diisopropylamide (LDA). Subsequent treatment with solid carbon dioxide (dry ice) exclusively yields the corresponding phenylacetic acid. inventivapharma.com This method is highly regioselective and efficient for creating the acetic acid side chain.

Another approach involves the carboxylation of aromatic compounds using carbon dioxide activated by catalysts such as "Frustrated Lewis Pairs" (FLPs) based on silicon and aluminum. researchgate.net While studied for toluene to produce p-toluic acid, this methodology could theoretically be adapted for a dimethylamino-substituted toluene to generate the corresponding phenylacetic acid derivative. researchgate.net

The introduction of a dimethylamino group at the ortho position of a phenylacetic acid derivative can be achieved through modern catalytic methods. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation. This would typically involve reacting an ortho-halo-phenylacetic acid ester (e.g., methyl 2-(2-bromophenyl)acetate) with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand.

Alternatively, directed ortho-metalation strategies can be employed. google.com In this approach, a directing group on the phenylacetic acid scaffold guides a metalating agent (like an organolithium reagent) to deprotonate the ortho-position selectively. The resulting organometallic intermediate can then be reacted with an electrophilic nitrogen source to install the dimethylamino group.

The synthesis of more complex, multi-substituted analogues often requires multi-step sequences that build the molecule progressively. A representative synthesis is that of 2,5-dimethylphenylacetic acid, which starts from p-xylene (B151628) and proceeds through a five-step sequence involving Friedel-Crafts acylation, ketal formation, a zinc salt-catalyzed rearrangement, alkali hydrolysis, and finally acidification to yield the target product. google.com

Another versatile strategy for creating highly substituted systems involves Suzuki coupling reactions. For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid was achieved starting from 2,6-dibromo-4-methylaniline. mdpi.com The synthesis involved converting the aniline (B41778) to a dibromotoluene derivative, followed by a double Suzuki coupling with phenylboronic acid to install two of the phenyl groups. Subsequent steps then converted the methyl group into the desired acetic acid moiety. mdpi.com This highlights how multiple substituents can be methodically introduced around the core phenylacetic acid structure.

Table 1: Example of a Multi-Step Synthesis for a Substituted Phenylacetic Acid Analogue This table is interactive. You can sort and filter the data.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | p-Xylene | Acetyl chloride, AlCl₃ | 2,5-Dimethylacetophenone | Friedel-Crafts Acylation | google.com |

| 2 | 2,5-Dimethylacetophenone | Neopentyl glycol, p-TsOH | Ketal of acetophenone | Protection of ketone | google.com |

| 3 | Ketal intermediate | Zinc salt catalyst | Rearranged intermediate | Zinc-catalyzed rearrangement | google.com |

| 4 | Rearranged intermediate | NaOH | Sodium 2,5-dimethylphenylacetate | Hydrolysis | google.com |

| 5 | Sodium 2,5-dimethylphenylacetate | HCl | 2,5-Dimethylphenylacetic acid | Acidification | google.com |

Indirect and Precursor-Based Synthetic Approaches

Indirect methods construct the this compound framework from precursors, often using advanced bond-forming reactions or by transforming heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are central to many indirect synthetic strategies for preparing ortho-substituted phenylacetic acids. The Suzuki coupling, which joins an organoboron compound with an organohalide, is particularly useful. inventivapharma.com A general approach involves coupling an aryl boronic acid containing the dimethylamino group with an ester of a haloacetic acid. inventivapharma.com

For instance, a synthetic strategy for ortho-substituted phenylacetic acid derivatives considered the Csp²-Csp³ Suzuki coupling between an aryl boronic ester and an alkyl halide. inventivapharma.com The synthesis of a methyl-substituted phenylacetic acid was efficiently performed through a sequence starting with the corresponding aniline, which was converted to an aryl boronic ester. This was followed by a Suzuki coupling to introduce the acetic acid side chain, demonstrating an effective multi-step pathway. inventivapharma.com

Table 2: Key Suzuki Coupling Step for Ortho-Substituted Phenylacetic Acid Synthesis This table is interactive. You can sort and filter the data.

| Aryl Component | Coupling Partner | Catalyst System | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylphenylboronic ester | Ethyl bromoacetate | Pd(OAc)₂ / P(Nap)₃ | K₂CO₃ | Ethyl 2-(2-methylphenyl)acetate | Moderate | inventivapharma.com |

| 2-Fluorophenylboronic acid | Ethyl bromoacetate | Pd(OAc)₂ / P(Nap)₃ | K₂CO₃ | Ethyl 2-(2-fluorophenyl)acetate | Good | inventivapharma.com |

More advanced methods, such as the stereospecific coupling of boronic esters with ortho-substituted phenols, have also been developed to create chiral benzylic centers. nih.gov This involves initial modification of the phenol (B47542), followed by ortho-lithiation and reaction with a boronic ester to form the C-C bond with high stereospecificity. nih.gov

The Pfitzinger reaction offers a classic, though indirect, route to potential precursors of the target molecule. This reaction chemically combines isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.org

To apply this to the synthesis of this compound, one would start with an appropriately substituted N,N-dimethylamino isatin. The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a suitable carbonyl compound (e.g., an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield a quinoline-4-carboxylic acid bearing the dimethylamino group. wikipedia.org This quinoline (B57606) derivative would then require further, complex chemical transformations, such as oxidative cleavage of the heterocyclic ring system, to ultimately yield the desired phenylacetic acid structure.

A related strategy is the Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid. nih.gov This method is often more versatile than the Pfitzinger reaction because a wider variety of substituted anilines can be used, including those with electron-donating groups like dimethylamino. nih.gov This would produce a quinoline-4-carboxylic acid that could serve as a similar precursor for subsequent ring-opening and modification.

Derivatization from Arylidenes and Related Intermediates

The synthesis of phenylacetic acids from arylidene precursors is a less common but viable route, often involving rearrangement or addition-elimination reaction sequences. One of the most relevant methods that can be adapted for such a transformation is the Willgerodt-Kindler reaction. wikipedia.org This reaction classically converts aryl alkyl ketones to terminal amides (which are then hydrolyzed to the corresponding carboxylic acids), but it is also applicable to substrates like styrenes and other alkenes. mdma.ch

The Willgerodt-Kindler reaction typically involves heating the substrate with elemental sulfur and a secondary amine, such as morpholine (B109124). The reaction proceeds through the formation of a thioamide intermediate, which upon hydrolysis yields the desired phenylacetic acid. wikipedia.org For an arylidene compound to be a viable starting material, it would likely first undergo a reaction to form an intermediate susceptible to the rearrangement. For instance, an arylidene malonate could be hydrolyzed and decarboxylated to yield a suitable precursor. mdpi.com

A potential pathway starting from a hypothetical arylidene intermediate, such as 2-(2-(dimethylamino)benzylidene)malonic acid, would involve an initial decarboxylation to form a substituted cinnamic acid derivative. This derivative could then, in principle, be subjected to Willgerodt-Kindler conditions. The reaction mechanism involves the formation of an enamine from a ketone, which then reacts with sulfur. wikipedia.org For an alkene substrate, the reaction is thought to proceed via addition of sulfur across the double bond, followed by rearrangement.

The choice of amine in the Willgerodt-Kindler reaction can significantly impact the yield. While morpholine is common, other amines can be used, though often with reduced efficiency.

Table 1: Influence of Different Amines on the Yield of Phenylacetic Acid from Styrene (B11656) via Willgerodt-Kindler Reaction

| Amine | Yield of Phenylacetic Acid |

|---|---|

| Morpholine | 84% |

| Piperidine | 75% |

| Pyrrolidine (B122466) | 65% |

Data sourced from a representative study on the Willgerodt-Kindler reaction of styrene. mdma.ch

This table illustrates the variability in reaction efficiency based on the amine used, a key consideration when adapting this methodology to new substrates.

Another approach involves the use of arylidene malonates. The reaction of an aromatic derivative of malonic ether with an organometallic reagent, followed by acidic workup, can lead to the formation of a substituted carboxylic acid through addition and subsequent decarboxylation. mdpi.com This highlights that arylidene-type structures, particularly those with activated double bonds, can serve as synthons for the phenylacetic acid framework.

Considerations for Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues, where a stereocenter is introduced at the α-carbon, is of significant interest for applications in medicinal chemistry and materials science. The development of stereoselective methods to access these α-aryl carboxylic acids is a key area of modern organic synthesis. rsc.orgresearchgate.net

Several strategies have been developed for the asymmetric synthesis of these compounds:

Asymmetric Hydrogenation: One of the most powerful methods involves the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). This approach can provide high enantiomeric excess (ee).

Catalytic Asymmetric Arylation: This method involves the cross-coupling of an enolate equivalent of an acetic acid derivative with an aryl halide. The use of chiral ligands on a palladium or copper catalyst can induce high stereoselectivity. For example, the asymmetric α-arylation of esters or protected amino acids provides a direct route to chiral α-aryl carboxylic acids. organic-chemistry.org

Use of Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to an acetic acid derivative. The auxiliary directs a subsequent alkylation or arylation step to occur stereoselectively. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral acid.

Enantioselective Carboxylation: Recent advances have enabled the direct enantioselective carboxylation of benzylic halides or pseudo-halides using carbon dioxide (CO2) as a C1 source. Nickel-catalyzed systems with chiral bipyridine ligands have shown promise in this area, offering a direct route to chiral α-aryl carboxylic acids under mild conditions. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. This has been applied to the stereoselective synthesis of unnatural α-amino acids, where a radical derived from a carboxylic acid adds to a chiral N-sulfinyl imine acceptor, establishing the stereocenter with high diastereoselectivity. nih.gov

For a hypothetical chiral analogue like 2-(2-(dimethylamino)phenyl)propanoic acid, one could envision a synthetic route starting from 2-(dimethylamino)bromobenzene and a propanoate-derived enolate, using a chiral palladium catalyst to control the stereochemistry of the C-C bond formation. Alternatively, the asymmetric hydrogenation of 2-(2-(dimethylamino)phenyl)acrylic acid would be a highly efficient route.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. opcw.orgnih.gov The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. acs.orgyoutube.com

Key green considerations for synthesizing this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, a direct C-H activation/carboxylation of N,N-dimethyl-o-toluidine would be a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Use of Safer Solvents and Reagents: Traditional syntheses of phenylacetic acids can involve hazardous reagents and solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical CO2, or biodegradable solvents. opcw.org For example, the hydrolysis of a nitrile or ester precursor is often done with strong acids or bases, generating significant waste. Enzymatic hydrolysis offers a milder and more environmentally benign alternative. nih.gov

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for instance, by running them at ambient temperature and pressure. acs.org Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption compared to conventional heating. mdma.ch

Catalysis: The use of catalysts, both chemical and biological (enzymes), is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. acs.org Phase-transfer catalysts (PTC) have been used to improve the efficiency of the Willgerodt-Kindler reaction, reducing reaction times and harshness of conditions. researchgate.netsciencemadness.orgtandfonline.com

Reduction of Derivatives: Unnecessary derivatization steps (e.g., use of protecting groups) should be avoided as they require additional reagents and generate waste. acs.org A direct synthetic route that does not require protection and deprotection of the amino group would be preferable. The use of highly selective enzymes can often obviate the need for protecting groups. nih.gov

A hypothetical green synthesis of this compound could involve the ozonolysis of a renewable feedstock-derived allylbenzene, as this method is being explored for its environmental compatibility and high yields. ufs.ac.za Another advanced green approach would be a biocatalytic process, perhaps using an engineered enzyme to perform a key C-C bond-forming step or a selective hydrolysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Dimethylamino Phenyl Acetic Acid

Vibrational Spectroscopy: High-Resolution FT-IR and FT-Raman Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For 2-(2-(Dimethylamino)phenyl)acetic acid, these techniques are instrumental in identifying characteristic functional groups and understanding the nature of hydrogen bonding.

Detailed Analysis of Characteristic Functional Group Frequencies and Band Assignments

The FT-IR and FT-Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the vibrations of its constituent functional groups. The analysis of these frequencies allows for a comprehensive structural confirmation.

Carboxylic Acid Group (-COOH):

O-H Stretching: A very broad and intense absorption band is anticipated in the FT-IR spectrum, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. This broadening is a classic indicator of strong hydrogen bonding between the carboxylic acid moieties, which form dimeric structures in the solid state.

C=O Stretching: A strong, sharp band representing the carbonyl stretch is expected around 1710-1680 cm⁻¹ in the FT-IR spectrum. The exact position is influenced by the dimeric hydrogen-bonded structure. In the FT-Raman spectrum, this band is generally weaker.

C-O Stretching and O-H Bending: Coupled vibrations involving C-O stretching and in-plane O-H bending are predicted to appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. A characteristic broad absorption centered around 920 cm⁻¹ due to out-of-plane O-H bending of the dimer is also expected in the FT-IR spectrum.

Dimethylamino Group (-N(CH₃)₂):

C-N Stretching: The stretching vibration of the aryl C-N bond is anticipated in the 1360-1250 cm⁻¹ region. The aliphatic C-N stretching from the methyl groups would also appear in a similar or slightly lower wavenumber region.

C-H Stretching and Bending: The methyl groups will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹). C-H bending (scissoring, wagging, twisting) vibrations for the methyl groups are expected in the 1470-1430 cm⁻¹ range.

Methylene (B1212753) Group (-CH₂-):

The asymmetric and symmetric stretching vibrations of the methylene C-H bonds are expected near 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The scissoring (bending) vibration should appear around 1465 cm⁻¹.

Benzene (B151609) Ring (ortho-disubstituted):

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Stretching: Ring stretching vibrations are expected to produce a set of bands in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: A strong band in the FT-IR spectrum around 770-735 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Table 1: Predicted FT-IR and FT-Raman Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Predicted Intensity (FT-IR) | Predicted Intensity (FT-Raman) |

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Strong, very broad | Weak |

| 3100-3000 | Aromatic C-H stretch | Medium to weak | Medium |

| 2990-2850 | Aliphatic C-H stretch (-CH₃, -CH₂) | Medium | Strong |

| 1710-1680 | C=O stretch (Carboxylic acid dimer) | Strong, sharp | Weak to medium |

| 1600-1450 | Aromatic C=C ring stretch | Medium to strong | Strong |

| 1470-1430 | Aliphatic C-H bend (-CH₃, -CH₂) | Medium | Medium |

| 1360-1250 | Aryl C-N stretch | Medium | Weak |

| 1300-1200 | C-O stretch / O-H in-plane bend | Medium, broad | Weak |

| ~920 | O-H out-of-plane bend (dimer) | Medium, broad | Very weak |

| 770-735 | Aromatic C-H out-of-plane bend (ortho) | Strong | Weak |

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding

The dominant form of hydrogen bonding in this compound is expected to be the intermolecular hydrogen bonding that leads to the formation of a cyclic dimer between two carboxylic acid groups. This is strongly evidenced in the FT-IR spectrum by the extremely broad O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber compared to a free carboxylic acid.

The possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of electrons on the ortho-dimethylamino nitrogen is also a key structural consideration. If present, this interaction would likely exist in equilibrium with the intermolecular dimer. Spectroscopically, this might manifest as a less broad, sharper O-H stretching band at a higher frequency than the dimer band, but lower than a free O-H. It could also influence the C=O stretching frequency. Distinguishing between these states often requires studies in dilute non-polar solvents to minimize intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment for this compound.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the range of δ 10-12 ppm. Its broadness is due to chemical exchange and quadrupole effects from the oxygen atoms.

Aromatic Protons (-C₆H₄-): The four protons on the ortho-substituted phenyl ring will appear in the aromatic region (δ 7.0-7.5 ppm). Due to the electron-donating dimethylamino group and the electron-withdrawing acetic acid group, a complex splitting pattern is anticipated. The protons will likely appear as multiplets, with their specific chemical shifts and coupling constants (J-values) determined by their position relative to the two substituents.

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 3.6-3.8 ppm. The adjacent aromatic ring and carboxylic group will influence its chemical shift.

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is predicted for the two equivalent methyl groups of the dimethylamino substituent. This signal is expected to be in the range of δ 2.6-2.8 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

| 7.0 - 7.5 | Multiplet | 4H | Ar-H |

| 3.6 - 3.8 | Singlet | 2H | -CH₂- |

| 2.6 - 2.8 | Singlet | 6H | -N(CH₃)₂ |

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear as a singlet at approximately δ 175-180 ppm.

Aromatic Carbons (-C₆H₄-): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). Two of these will be quaternary carbons (C1 and C2, bearing the substituents), which typically have lower intensities. The carbon attached to the nitrogen (C2) is expected to be significantly deshielded (around δ 150-155 ppm), while the carbon attached to the methylene group (C1) will also be downfield. The other four aromatic carbons (C-H) will have shifts determined by the electronic effects of the substituents.

Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated in the range of δ 40-45 ppm.

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give rise to a single signal, expected around δ 40-45 ppm, potentially overlapping with the methylene carbon signal.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 175 - 180 | -COOH (Quaternary) |

| 150 - 155 | Ar-C-N (Quaternary) |

| 110 - 140 | Ar-C (4 CH, 1 C-CH₂) |

| 40 - 45 | -CH₂- |

| 40 - 45 | -N(CH₃)₂ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. It would primarily show correlations among the four aromatic protons, helping to delineate their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic CH, methylene, and methyl groups to their corresponding carbon signals in the ¹³C spectrum. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key expected correlations include:

The methylene protons (-CH₂) showing a correlation to the aromatic quaternary carbon (C1) and the carbonyl carbon (-COOH).

The methyl protons (-N(CH₃)₂) showing a correlation to the aromatic quaternary carbon (C2).

Aromatic protons showing long-range correlations to neighboring and quaternary carbons, confirming the substitution pattern.

These combined spectroscopic techniques would provide a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₃NO₂. chemsrc.com

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Average Mass | 179.219 g/mol |

| Monoisotopic Mass | 179.094629 g/mol |

Data sourced from publicly available chemical databases. chemsrc.comepa.gov

The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on its structure. A primary fragmentation event would likely be the loss of the carboxylic acid group (–COOH), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the [M-45]⁺ ion. Another characteristic fragmentation would involve the cleavage of the C-C bond between the phenyl ring and the acetic acid moiety, leading to the formation of a stable benzylic cation. The dimethylamino group can also influence fragmentation, potentially leading to ions resulting from rearrangements.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. slideshare.netelte.hu The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic phenyl ring and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. uzh.chlibretexts.orglibretexts.org

The presence of the dimethylamino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima of the phenyl ring compared to unsubstituted benzene. This is due to the donation of the nitrogen lone pair into the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. elte.hu Similarly, the carboxyl group can also influence the electronic transitions.

While specific emission data for this compound is not widely published, related aromatic carboxylic acids can exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state and could be sensitive to the solvent environment and pH.

Table 2: Expected Electronic Transitions

| Transition Type | Chromophore/Functional Group | Expected Wavelength Region |

| π → π | Phenyl ring | ~200-280 nm |

| n → π | Carbonyl group (C=O) | >280 nm |

| n → π* | Dimethylamino group (-N(CH₃)₂) | ~250-300 nm |

Expected regions are based on general principles of UV-Vis spectroscopy for similar functional groups. elte.huuzh.chlibretexts.org

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

In the solid state, molecules of this compound would be expected to form extensive networks of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains. These hydrogen bonds would likely be a dominant feature in the crystal packing. nih.gov

The solid-state conformation of the molecule would be influenced by the need to optimize intermolecular interactions while minimizing intramolecular steric strain. A key conformational parameter is the torsional angle between the plane of the phenyl ring and the plane of the carboxylic acid group. In many phenylacetic acid derivatives, these two planes are not coplanar due to steric hindrance. nih.gov The orientation of the dimethylamino group relative to the phenyl ring would also be a critical aspect of the molecular conformation.

Elemental Compositional Analysis (CHNS) for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. rsc.org This data is crucial for verifying the empirical and molecular formula of a synthesized compound and assessing its purity. researchgate.net For this compound (C₁₀H₁₃NO₂), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 67.02% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.85% |

Calculated based on the molecular formula C₁₀H₁₃NO₂ and standard atomic weights. chemsrc.com

Experimental CHN analysis of a pure sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Theoretical and Computational Chemistry of 2 2 Dimethylamino Phenyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict the ground state geometry, vibrational frequencies, and various electronic properties. For 2-(2-(Dimethylamino)phenyl)acetic acid, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, one could calculate key reactivity indicators and map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack.

Table 4.1.1: Representative DFT-Calculated Properties for this compound (Note: The following data is a placeholder representation of what a typical DFT study would yield, as specific published data for this compound is unavailable.)

| Parameter | Value |

|---|---|

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Key Dihedral Angles (°) | Data not available |

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they are often used as benchmarks for high-level electronic structure determination. An ab initio study of this compound would provide a very accurate description of its electronic energy and wavefunction, serving as a reference for validating results from less computationally intensive methods like DFT.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. The properties of these orbitals, particularly the frontier orbitals, are crucial for understanding chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The spatial distribution and energy of these orbitals are critical indicators of a molecule's ability to participate in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich dimethylamino group and the phenyl ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic system.

Electronic Energy Gap and Related Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable, more reactive, and requires less energy to be excited. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov

Table 4.2.2: Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is a placeholder representation, as specific published data for this compound is unavailable.)

| Parameter | Formula | Value |

|---|---|---|

| HOMO Energy (eV) | EHOMO | Data not available |

| LUMO Energy (eV) | ELUMO | Data not available |

| Energy Gap (eV) | ΔE = ELUMO - EHOMO | Data not available |

| Ionization Potential (eV) | I ≈ -EHOMO | Data not available |

| Electron Affinity (eV) | A ≈ -ELUMO | Data not available |

| Global Hardness (eV) | η = (I - A) / 2 | Data not available |

| Electrophilicity Index (eV) | ω = μ2 / 2η | Data not available |

| Chemical Potential (eV) | μ = -(I + A) / 2 | Data not available |

Natural Bond Orbital (NBO) Analysis: Insights into Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis provides quantitative information about the stabilization energy associated with electron delocalization from an occupied "donor" orbital to an unoccupied "acceptor" orbital. For this compound, NBO analysis would reveal the extent of conjugation between the phenyl ring, the dimethylamino group, and the acetic acid moiety, quantifying the stabilizing effects of these electronic interactions.

Table 4.3: Significant NBO Donor-Acceptor Interactions for this compound (Note: The following data is a placeholder representation, as specific published data for this compound is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MESP) Surface Analysis for Electrostatic Interactions and Reactive Sites

No dedicated studies on the Molecular Electrostatic Potential (MESP) surface of this compound were found. An MESP analysis would typically identify the electron-rich and electron-deficient regions of the molecule, providing valuable insights into its reactive sites for electrophilic and nucleophilic attacks. The negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, while positive potential is associated with hydrogen atoms. For this compound, such an analysis would highlight the potential interaction sites at the carboxylic acid group and the dimethylamino group, but specific calculated values and surface maps are not available.

Analysis of Intermolecular Interactions and Crystal Lattice Stability

Detailed crystallographic and computational analyses are essential for understanding the solid-state properties of a compound, which are governed by intermolecular interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

There are no published Hirshfeld surface analyses or corresponding fingerprint plots for this compound. This type of analysis is instrumental in quantifying the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the crystal packing. Fingerprint plots would offer a visual summary of the types and proportions of intermolecular contacts, but this information has not been generated or reported for this molecule.

Energy Framework Analysis of Crystal Packing

An energy framework analysis, which calculates the interaction energies between molecules in a crystal lattice, has not been performed for this compound. Such a study would illustrate the energetic landscape of the crystal packing, showing the dominant forces (e.g., electrostatic or dispersion) that ensure the stability of the crystalline structure.

Quantitative Assessment of Non-Covalent Interactions (NCIs) in Polymorphic Forms

The existence of polymorphs—different crystalline forms of the same compound—is possible for this compound. However, no studies have identified or computationally assessed the non-covalent interactions within potential polymorphic forms of this compound. A quantitative NCI analysis would be critical in understanding the relative stability of different polymorphs.

Computational Mechanistic Studies of Reactions Involving this compound

Computational studies that elucidate the step-by-step mechanisms of chemical reactions are fundamental to organic chemistry.

Characterization of Transition States and Reaction Pathways

No computational studies detailing the reaction mechanisms, transition states, or reaction pathways involving this compound could be located. Such research would involve high-level quantum chemical calculations to map the energy profile of a reaction, identify the structure of transition states, and determine activation energies, providing a deep understanding of the molecule's reactivity.

Solvation Effects on Reaction Kinetics and Thermodynamics

The study of solvation effects is crucial for understanding chemical reactions in solution. The interaction between a solute, such as this compound, and the surrounding solvent molecules can significantly influence the rates and equilibrium of chemical processes. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.

A theoretical investigation into the solvation effects on this compound would involve calculating key thermodynamic and kinetic parameters in various solvents. This would typically include:

Thermodynamic Stability: Calculating the Gibbs free energy of solvation to determine the stability of the compound in different solvents. A more negative value indicates greater stability.

Reaction Kinetics: For a given reaction involving this molecule, the activation energy barrier would be calculated in different solvents. A lower activation energy suggests a faster reaction rate. The transition state theory would be used to relate these energies to reaction rate constants.

Without experimental or computational data specific to this compound, a data table illustrating these effects cannot be generated.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules.

The prediction of NLO properties for this compound would involve the calculation of several key parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A higher value of β indicates a stronger NLO response.

These calculations are typically performed using time-dependent DFT (TD-DFT) methods. The presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (carboxylic acid) attached to the phenyl ring suggests that this compound could possess NLO properties due to intramolecular charge transfer. However, without specific computational studies, the magnitude of these properties remains speculative.

A data table for the NLO properties would require calculated values for the dipole moment, polarizability tensors, and the first-order hyperpolarizability, which are not currently available in the reviewed literature.

Coordination Chemistry and Metal Complexation Studies of 2 2 Dimethylamino Phenyl Acetic Acid

2-(2-(Dimethylamino)phenyl)acetic acid as a Ligand in Transition Metal Complexes

The structure of this compound, featuring both a carboxylic acid group and a dimethylamino group, suggests its potential to act as a chelating ligand for transition metals. The carboxylate group can coordinate to a metal center, while the nitrogen atom of the dimethylamino group can also form a coordinate bond, potentially leading to a stable five-membered chelate ring.

Standard synthetic routes for creating metal-carboxylate complexes typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the deprotonated ligand in a suitable solvent. nsf.gov The isolation of the resulting complex would then be achieved through methods such as precipitation, crystallization, or solvent evaporation. However, specific literature detailing the successful synthesis and isolation of metal complexes using this compound as the ligand is not available in the conducted searches. While general procedures for complexation with acetate-bearing ligands are well-established, their application to this particular compound has not been documented in the available resources. nsf.goviastate.edu

The coordination chemistry of lanthanide ions is often characterized by high coordination numbers and a preference for oxygen-donor ligands, such as carboxylates. acs.org It is conceivable that this compound could coordinate to lanthanide ions, primarily through its carboxylate group. Similarly, alkali metals are known to form complexes with various organic ligands, including those containing carboxylic acids. researchgate.net Nevertheless, a search for studies on the coordination behavior of this compound with either lanthanide or alkali metal centers did not yield any specific results.

Elucidation of Ligand Binding Modes and Coordination Geometries

Based on its structure, this compound could exhibit several binding modes. It could act as a monodentate ligand through one of the carboxylate oxygens, or as a bidentate chelating ligand involving both the carboxylate and the dimethylamino groups. ed.ac.uk The resulting coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. ncert.nic.in Without experimental evidence, such as single-crystal X-ray diffraction data, any description of the binding modes and coordination geometries for complexes of this ligand remains theoretical.

Spectroscopic and Structural Characterization of Metal Complexes (e.g., X-ray Diffraction, UV-Vis, NMR, MS)

The characterization of metal complexes relies on a suite of analytical techniques.

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation can offer insights into the coordination environment of the metal ion. asianpubs.org

NMR Spectroscopy: 1H and 13C NMR can show shifts in the signals of the ligand upon coordination, providing information about the binding mode. nih.gov

Mass Spectrometry (MS): This can be used to determine the molecular weight and fragmentation pattern of the complex. nih.gov

Infrared (IR) Spectroscopy: Coordination of the carboxylate group to a metal ion would be evident from shifts in the characteristic C=O stretching frequencies. researchgate.net

Despite the utility of these methods, no specific spectroscopic or structural data for metal complexes of this compound were found in the available literature.

Investigation of the Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the nature of the metal ion and the ligand field it experiences. For transition metal complexes, properties such as magnetic susceptibility can help determine the oxidation state and spin state of the metal center. The electronic properties, including the energies of d-d transitions, provide information about the ligand field splitting. wikipedia.org However, in the absence of any synthesized and characterized complexes of this compound, there is no data available on their electronic or magnetic properties.

Advanced Chemical Transformations and Synthesis of Derivatives Based on 2 2 Dimethylamino Phenyl Acetic Acid

Functional Group Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation to produce a wide range of derivatives.

Esterification: The conversion of 2-(2-(Dimethylamino)phenyl)acetic acid to its corresponding esters can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. Alternatively, for more sensitive alcohols, coupling agents can be employed. For example, esters can be formed by reacting the carboxylic acid with an alcohol in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The synthesis of esters from phenylacetic acid derivatives is a well-established process. medcraveonline.com For instance, the reaction of phenylacetic acid with 2-(dimethylamino)ethanol can yield the corresponding ester with efficiencies around 75% under optimized conditions. The resulting esters, such as 2-(dimethylamino)ethyl 2-phenylacetate, can be hydrolyzed back to the parent acid and alcohol using an acid or base catalyst.

Amidation: The formation of amides from this compound is another crucial transformation. Direct catalytic amidation, which avoids the pre-activation of the carboxylic acid, represents an atom-economical and environmentally friendly approach. nih.gov Studies on related phenylacetic acid derivatives have shown that nickel(II) chloride (NiCl₂) is an effective catalyst for the direct condensation of the acid with various primary and secondary amines. nih.govfigshare.com The reaction typically proceeds in a non-polar solvent like toluene (B28343) at elevated temperatures, with water as the only byproduct. nih.gov The electronic and steric properties of substituents on the phenyl ring can influence the reaction yields. nih.gov Alternatively, classical methods involving the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine, are also highly effective. nih.gov

Below is a table summarizing representative modifications of the carboxylic acid group.

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| Esterification | Ethanol, Methanol | H₂SO₄ (catalytic), Reflux | Methyl/Ethyl ester | medcraveonline.com |

| Esterification | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl ester | researchgate.net |

| Amidation | Benzylamine | NiCl₂ (10 mol%), Toluene, 110°C | N-Benzylamide | nih.gov |

| Amidation | Morpholine (B109124) | DCC, HOBt | Morpholine amide | nih.gov |

| Hydrazide Formation | Hydrazine (B178648) Hydrate | Methanol, Reflux | Acyl Hydrazide | nih.gov |

Reactions Involving the Ortho-Dimethylamino Group

The lone pair of electrons on the nitrogen atom makes the group basic and nucleophilic. It can react with alkylating agents, such as methyl iodide or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. wikipedia.orgchemicalbook.com This transformation changes the electronic properties of the substituent from an electron-donating group to a strongly electron-withdrawing group, which in turn alters the reactivity of the aromatic ring.

The dimethylamino group can also undergo oxidation. Reaction with oxidizing agents can lead to the formation of an N-oxide derivative. This N-oxidation is a known metabolic pathway for N,N-dimethylaniline compounds. chemicalbook.com

Furthermore, in a strongly acidic medium, the dimethylamino group is readily protonated to form an N,N-dimethylanilinium ion. youtube.com This protonation has a profound effect on electrophilic aromatic substitution reactions, as the positively charged [-NH(CH₃)₂]⁺ group becomes a deactivating, meta-directing group, in stark contrast to the activating, ortho,para-directing nature of the parent -N(CH₃)₂ group. youtube.com The facile proton-transfer reactions of N,N-dimethylaniline cation radicals have also been studied, highlighting the complex redox chemistry associated with this functional group. acs.org

Chemical Modifications and Derivatization of the Phenyl Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution, primarily due to the powerful electron-donating effect of the ortho-dimethylamino group. The interplay between this group and the weakly deactivating carboxymethyl group (-CH₂COOH) directs the position of incoming electrophiles.

The -N(CH₃)₂ group is a strong activating, ortho,para-directing group, while the -CH₂COOH group is a weak deactivating, meta-directing group. Under neutral or basic conditions, the influence of the dimethylamino group dominates. Due to steric hindrance from the adjacent acetic acid side chain and the dimethylamino group itself, electrophilic attack is strongly favored at the para-position (C5) relative to the dimethylamino group.

Common electrophilic substitution reactions include:

Nitration: In strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, the dimethylamino group becomes protonated. youtube.com The resulting anilinium salt is a meta-directing group, which would direct the incoming nitro group to the C3 or C5 position. youtube.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in a suitable solvent would be expected to yield the 5-halo derivative.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, typically catalyzed by a Lewis acid like aluminum chloride, can introduce acyl or alkyl groups onto the ring. wikipedia.org For activated rings like N,N-dimethylaniline, these reactions can sometimes proceed under milder conditions. researchgate.net The primary product would be the 5-substituted derivative.

The reactivity is summarized in the table below, predicting the major product based on the directing effects of the substituents.

| Reaction Type | Reagent(s) | Conditions | Predicted Major Product | Ref |

| Nitration | HNO₃, H₂SO₄ | Strongly acidic | 2-(2-(Dimethylamino)-5-nitrophenyl)acetic acid | youtube.com |

| Bromination | Br₂, FeBr₃ | Anhydrous | 2-(5-Bromo-2-(dimethylamino)phenyl)acetic acid | researchgate.net |

| Acylation | Acetyl Chloride, AlCl₃ | Friedel-Crafts | 2-(5-Acetyl-2-(dimethylamino)phenyl)acetic acid | wikipedia.org |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The title compound serves as a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic systems, which are of significant interest in medicinal chemistry.

Thiazolidinone Derivatives

4-Thiazolidinones are a class of sulfur-containing heterocycles known for a wide range of biological activities. jocpr.com A common synthetic route to these compounds involves the cyclocondensation of a Schiff base with thioglycolic acid. tsijournals.com Starting from this compound, a multi-step sequence can be envisioned.

Hydrazide Formation: The carboxylic acid is first converted to its corresponding acyl hydrazide by reacting it with hydrazine hydrate. nih.gov

Schiff Base (Hydrazone) Synthesis: The resulting hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes to form the corresponding N-acylhydrazones (a class of Schiff bases). nih.gov

Cyclocondensation: Finally, the hydrazone is treated with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like DMF, often with a catalyst like anhydrous zinc chloride (ZnCl₂), to yield the target thiazolidinone derivative. nih.govnih.gov

This sequence allows for the introduction of diversity at two points: the aldehyde used to form the Schiff base and potentially different α-mercaptocarboxylic acids for the cyclization step.

Pyrrolidine-Based Structures

Pyrrolidine (B122466) is a saturated five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products and pharmaceuticals. nih.gov Several synthetic strategies can be proposed to construct pyrrolidine-based systems from this compound. One plausible method involves intramolecular cyclization. For example, the carboxylic acid could be reduced to the corresponding amino alcohol, 2-(2-(dimethylamino)phenyl)ethanol. Activation of the terminal hydroxyl group (e.g., conversion to a tosylate or halide) followed by intramolecular nucleophilic substitution by the aniline (B41778) nitrogen (after a demethylation step) or by an α-carbanion could lead to a pyrrolidinone or pyrrolidine ring.

More direct methods have been developed for synthesizing pyrrolidines from simpler precursors. For instance, various 2-substituted pyrrolidines can be prepared from aromatic aldehydes and 3-chloropropylamine. organic-chemistry.org While not a direct conversion, this compound could be transformed into a suitable aldehyde precursor to engage in such cyclization reactions. A recent study detailed the synthesis of novel pyrrolidinone and pyrrolidine derivatives as potent enzyme inhibitors, highlighting the therapeutic potential of this scaffold. nih.gov

Pyranochromene and Fused Cyclic Chromene Derivatives

Chromene and its fused derivatives, like pyranochromenes, are widespread heterocyclic motifs found in many biologically active compounds. acs.org While direct cyclization of this compound into a chromene is not straightforward, it can serve as a key building block for their synthesis. Many syntheses of chromenes require a phenol (B47542) as a starting material. Therefore, functionalization of the phenyl ring of the title compound to introduce a hydroxyl group ortho to the acetic acid side chain would generate a key intermediate. This intermediate could then participate in established chromene-forming reactions, such as the Pechmann condensation with a β-ketoester or a Perkin-like reaction.

Alternatively, the acetic acid moiety itself can be used to build a fused ring. For example, conversion of the acid to a β-keto ester derivative, followed by intramolecular cyclization reactions, could potentially lead to fused pyranone structures. The synthesis of fused pyrano[2,3-b]pyrans has been reported from 4H-chromene-3-carbaldehydes, demonstrating the feasibility of building complex fused systems from chromene precursors. researchgate.net

Pyrazole-based Ligands and their Derivatives

The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method first established by Knorr. mdpi.com While direct use of this compound is not typical, its derivatives can serve as crucial precursors for pyrazole synthesis. For instance, the acetic acid moiety can be elaborated into a β-diketone structure, which can then be reacted with various hydrazines to yield polysubstituted pyrazoles. mdpi.com

The classical synthesis involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazines to afford pyrazoles. nih.gov A derivative of this compound could be converted into a corresponding acetophenone, which can then undergo an aldol (B89426) condensation to form the necessary chalcone (B49325) precursor. nih.gov

Another versatile route involves the reaction of acetylenic ketones with hydrazine derivatives, which also yields pyrazole structures, though it can result in a mixture of regioisomers. mdpi.com The strategic placement of substituents on the this compound backbone allows for the synthesis of pyrazole-based ligands with tailored electronic and steric properties, suitable for applications in catalysis and materials science. researchgate.net

Table 1: Common Synthetic Strategies for Pyrazole Derivatives Click on headers to sort

| Precursor Type | Reagent | Reaction Type | Reference |

|---|---|---|---|

| β-Diketone | Hydrazine derivative | Cyclocondensation | mdpi.com |

| Chalcone (α,β-unsaturated ketone) | Hydrazine derivative | Michael Addition-Cyclization | nih.gov |

| Acetylenic Ketone | Hydrazine derivative | Cyclocondensation | mdpi.com |

Boron Chelates and Related Formazane Derivatives

Formazans, characterized by their distinct azo-hydrazone chain, are valuable precursors for synthesizing highly fluorescent boron chelates. researchgate.net While research on this compound in this context is limited, studies on its isomer, 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane, provide significant insight into the potential chemistry. researchgate.netsemanticscholar.org

The reaction of this formazane, which features a donor dimethylamino group, with boron trifluoride diethyl etherate in the presence of triethylamine (B128534) as a base yields a "boratetrazine"—a six-membered heterocyclic boron chelate. researchgate.netsemanticscholar.org The coordination of the boron atom occurs exclusively with the nitrogen atoms of the azo-hydrazone fragment, resulting in a stable, difluoroboron complex. semanticscholar.org

The synthesis is typically performed in a solvent like toluene. The resulting boron formazanate complexes are of great interest due to their potential applications as fluorophores, sensors, and components in optoelectronic devices. semanticscholar.org The presence of the electron-donating dimethylamino group can significantly influence the photophysical properties of the final boron chelate.

Table 2: Synthesis of a Formazane-Based Boron Chelate Click on headers to sort

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Oxidation and Reduction Chemistry of this compound and its Analogues

The oxidation and reduction chemistry of this compound is influenced by its three main functional components: the phenyl ring, the dimethylamino group, and the carboxylic acid. The electron-donating dimethylamino group makes the aromatic ring more susceptible to oxidation compared to unsubstituted phenylacetic acid. The redox potential is expected to shift to be more negative (cathodic), facilitating oxidation. wikipedia.org

Chemical oxidation, for instance with strong oxidizing agents like potassium permanganate, can transform the phenylacetic acid moiety into the corresponding benzoic acid derivative. researchgate.net Enzymatic oxidation pathways are also relevant for analogous compounds. For example, 2-phenylethylamine is metabolized to phenylacetic acid via a phenylacetaldehyde (B1677652) intermediate, a reaction catalyzed by enzymes such as monoamine oxidase and aldehyde dehydrogenase. nih.gov Aldehyde oxidase has also been shown to play a role in the oxidation of the aldehyde intermediate to the final acid. nih.gov

The reduction of this compound can target either the carboxylic acid or the aromatic ring. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-(dimethylamino)phenyl)ethanol. More forceful conditions, such as catalytic hydrogenation at high pressure and temperature, would be required to reduce the aromatic ring.

C-C and C-E (E = Si, P, N, S) Bond Forming Reactions utilizing this compound derived species

Derivatives of this compound are versatile substrates for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in organic synthesis. nih.gov

C-C Bond Formation: Cross-coupling reactions are a powerful tool for C-C bond formation. The phenyl ring of the parent compound can be halogenated (e.g., brominated or iodinated) to create a suitable substrate for palladium-catalyzed reactions. For instance, a Sonogashira coupling of the halogenated derivative with a terminal alkyne would yield an alkynyl-substituted phenylacetic acid derivative. acs.orgacs.org Similarly, a Suzuki coupling with a boronic acid could introduce a new aryl or vinyl group. acs.org

Direct C-H functionalization represents another modern approach. Palladium-catalyzed oxidative coupling can form a new C-C bond by directly activating a C-H bond on the electron-rich aromatic ring and coupling it with another arene. nih.gov Furthermore, synthetic routes to analogues like 2,5-dimethylphenylacetic acid employ C-C bond-forming steps such as Friedel-Crafts acylation or carbonylation of a benzyl (B1604629) bromide intermediate. google.comgoogle.com

C-E Bond Formation (E = N, S): The carboxylic acid functionality can be converted into an amide via reaction with an amine, forming a C-N bond. More advanced transformations can also be envisioned. For example, copper-catalyzed reactions have been developed to transform ketones into amides through C(CO)-C(alkyl) bond cleavage, directed by a chelating group, representing a novel strategy for C-N bond formation. science.gov For C-S bond formation, the carboxylic acid could be used to direct the ortho-thiolation of the aromatic ring, or the ring could be converted into a diazonium salt and subsequently reacted with a sulfur nucleophile.

Table 3: Selected Bond-Forming Strategies Applicable to Derivatives Click on headers to sort

| Reaction Type | Bond Formed | Key Reagents/Catalysts | Substrate Requirement | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C-C | Pd(II) catalyst, Cu(I) co-catalyst | Aryl halide | acs.org |

| Suzuki Coupling | C-C | Pd(0) catalyst, Base | Aryl halide, Boronic acid | acs.org |

| Oxidative C-H Arylation | C-C | Pd(OAc)₂, Oxidant (e.g., O₂) | Activated C-H bond | nih.gov |

| Amide Coupling | C-N | Coupling agent (e.g., DCC, EDC) | Carboxylic acid, Amine | N/A |

Applications of 2 2 Dimethylamino Phenyl Acetic Acid in Catalysis and Advanced Materials Science

Utilization in the Design and Synthesis of Advanced Functional Materials

Fluorescent Probes, Dyes, and Chromophores

The core structure of 2-(2-(Dimethylamino)phenyl)acetic acid, featuring a dimethylamino group attached to a phenyl ring, is a common motif in the design of fluorescent molecules. The dimethylamino group acts as a strong electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a fundamental principle behind the functioning of many fluorescent probes and dyes.

While no specific studies detailing the use of this compound as a fluorescent probe were found, its structural components suggest potential. The ortho-substitution might lead to unique photophysical properties compared to its more commonly studied para-substituted isomer, potentially influencing the Stokes shift and quantum yield.

Table 1: Potential Photophysical Characteristics of this compound Based on Structural Analogs

| Property | Potential Characteristic | Rationale based on Structural Features |

| Excitation Wavelength | Likely in the UV or near-UV region | The phenylacetic acid moiety itself absorbs in the UV. The dimethylamino substituent would likely cause a red-shift in the absorption maximum. |

| Emission Wavelength | Potentially in the blue to green region of the visible spectrum | The extent of the Stokes shift would depend on the degree of intramolecular charge transfer and the solvent polarity. |

| Quantum Yield | Variable | The quantum yield would be influenced by factors such as steric hindrance from the ortho-substituents, which could affect the planarity of the excited state, and the presence of non-radiative decay pathways. |

| Solvatochromism | Expected to exhibit positive solvatochromism | The anticipated intramolecular charge transfer character suggests that the emission wavelength would shift to longer wavelengths in more polar solvents. |

This table is a hypothetical projection based on the known properties of similar aromatic compounds and is not based on direct experimental data for this compound.

Analytical Chemistry Applications as Reagents and in Method Development

In analytical chemistry, reagents are crucial for a wide array of methods, from simple titrations to complex chromatographic and spectroscopic analyses. Phenylacetic acid derivatives can serve as building blocks for more complex analytical reagents or be used directly in certain analytical methods.

Currently, there is no specific, documented use of This compound as a standard analytical reagent or in a specific, validated analytical method found in the scientific literature. However, its chemical nature—a carboxylic acid with a tertiary amine functionality—suggests several potential, albeit hypothetical, applications.

Potential, Hypothetical Applications in Analytical Chemistry:

Derivatization Reagent: The carboxylic acid group could be activated and used to label other molecules (e.g., alcohols, amines) to enhance their detectability in techniques like HPLC-UV/Vis or mass spectrometry. The dimethylamino group could provide a site for further chemical modification or influence the chromatographic retention of the derivatized analyte.

pH-sensitive Probe: The presence of both an acidic (carboxylic acid) and a basic (dimethylamino) group means the molecule's net charge and conformation will be pH-dependent. This could potentially be exploited in the development of pH-sensitive probes, although no such application has been reported.

Metal Ion Chelation: The ortho-positioning of the dimethylamino and acetic acid groups might allow for the chelation of certain metal ions. This could form the basis for a selective sensor or a reagent for sequestering specific metal ions, though this remains speculative without experimental validation.

Future Directions and Emerging Research Avenues for 2 2 Dimethylamino Phenyl Acetic Acid

Exploration of Uncharted Synthetic Methodologies and Reactivity Patterns

Future research should prioritize the development of novel and efficient synthetic routes to 2-(2-(Dimethylamino)phenyl)acetic acid and its analogues. While established methods for preparing phenylacetic acid derivatives exist, exploring uncharted methodologies could lead to higher yields, improved purity, and access to a wider range of functionalized derivatives.

One promising avenue is the adaptation of multi-step synthetic strategies that have been successful for other complex phenylacetic acid derivatives. mdpi.comdoaj.orgconsensus.app For instance, synthetic routes involving the construction of a core aromatic structure followed by functionalization could be tailored for this specific compound. mdpi.comdoaj.orgconsensus.app Methodologies such as the chloroacetylation of a substituted diphenylamine precursor followed by intramolecular cyclization and hydrolysis could also be investigated to improve yield and quality over existing methods. google.com

Furthermore, exploring reactions like the Horner–Wadsworth–Emmons reaction could open pathways to new α,β-unsaturated amide derivatives incorporating the this compound scaffold. mdpi.com Investigating the reactivity of the parent compound under various conditions will be crucial to understanding its potential as a versatile building block in organic synthesis.

Table 1: Potential Synthetic Strategies for Exploration

| Synthetic Approach | Description | Potential Advantages |

| Multi-Step Synthesis | Involves the sequential construction of the molecule, allowing for precise control over the final structure. mdpi.comdoaj.org | High versatility for creating a library of derivatives with diverse functionalities. |

| Cyclization-Hydrolysis | A method involving intramolecular cyclization of an N-chloroacetyl intermediate followed by hydrolysis to yield the desired acid. google.com | Potentially higher yields and improved product quality compared to other routes. google.com |

| Horner–Wadsworth–Emmons | A reaction used to create α,β-unsaturated compounds, which could be adapted to synthesize novel derivatives. mdpi.com | Access to a class of derivatives with potential applications in materials science and medicinal chemistry. |

In-depth Investigations into Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

For example, studying the enzymatic oxidation pathways, similar to research conducted on 2-phenylethylamine, could reveal how the compound is metabolized and which enzymes are involved. nih.gov This is particularly relevant if the compound or its derivatives are considered for biological applications. Investigating the roles of different oxidising enzymes could provide a more complete picture of its metabolic fate. nih.gov Mechanistic studies should focus on identifying transient intermediates, transition states, and the kinetic and thermodynamic factors that govern reaction outcomes.

Computational Design and Targeted Synthesis of Novel Derivatives for Specific Chemical Functions

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. By employing molecular modeling and quantitative structure-activity relationship (QSAR) studies, researchers can predict the chemical and biological activities of virtual compounds before undertaking their synthesis.

This approach has been successfully used to design phenylacetamide derivatives with potential antidepressant activity. nih.gov A similar strategy could be applied to this compound, where a hit molecule from a database could be chemically modified to generate a series of derivatives. nih.gov These computationally designed compounds could then be synthesized and evaluated for specific functions, such as catalysts, molecular sensors, or therapeutic agents. This targeted approach can significantly accelerate the discovery process and reduce the resources required for experimental screening.

Integration with Cutting-Edge Characterization Techniques for Enhanced Understanding

To gain a deeper insight into the structure-property relationships of this compound and its derivatives, it is imperative to integrate advanced analytical and characterization techniques into future research. While standard spectroscopic methods provide basic structural information, a more comprehensive understanding requires a multi-technique approach.

Cutting-edge techniques can provide detailed information about the material's structural features and properties. aip.org These may include:

Microscopy Techniques: Atomic force microscopy (AFM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to visualize the morphology and topography of materials derived from the compound. aip.org

Spectroscopic Methods: Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) to probe the vibrational modes and elemental composition of the surface. aip.org

Diffraction Techniques: X-ray diffraction (XRD) to determine the crystalline structure of solid-state derivatives. aip.org

The application of these advanced methods will facilitate a more complete characterization of newly synthesized materials, leading to a better understanding of their properties and potential applications.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Research |

| Atomic Force Microscopy (AFM) | High-resolution surface topography. aip.org | Characterizing thin films and self-assembled monolayers. |

| Raman Spectroscopy | Molecular vibrational modes, providing a structural fingerprint. aip.org | Confirming functional groups and studying molecular interactions. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. aip.org | Analyzing surface modifications and purity of synthesized compounds. |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification. aip.org | Determining the solid-state packing of derivatives, which influences physical properties. |

Potential Contributions to Interdisciplinary Fields of Chemical Science

The unique structure of this compound, featuring both a carboxylic acid and a dimethylamino group on a phenyl ring, makes it a promising candidate for applications that span multiple scientific disciplines. Future research should actively seek to explore these interdisciplinary avenues.

Medicinal Chemistry: Phenylacetic acid derivatives have been investigated for their potential as antitumor and anti-infective agents. doaj.org The structural motifs within this compound could be exploited to design new therapeutic agents.

Materials Science: The aromatic nature of the compound suggests its potential use as a building block for novel organic materials. For instance, by incorporating it into larger conjugated systems, it may be possible to develop new chromophores for applications in organic light-emitting diodes (OLEDs) or sensors. mdpi.com

Biochemistry: The study of how this compound and its derivatives interact with biological systems, such as enzymes and proteins, could lead to new biochemical probes or modulators of biological processes. nih.gov Research into the metabolism of related compounds has shown that aldehyde dehydrogenase and aldehyde oxidase play roles in their oxidation, suggesting that similar pathways could be relevant for this compound. nih.gov

By fostering collaborations between synthetic chemists, materials scientists, and biologists, the full potential of this compound as a versatile chemical entity can be realized.

Q & A

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution?